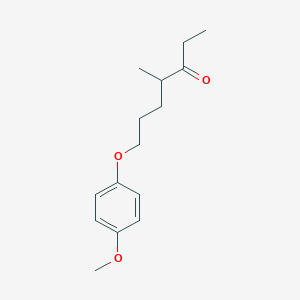

7-(4-Methoxyphenoxy)-4-methylheptan-3-one

CAS No.:

Cat. No.: VC16502372

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22O3 |

|---|---|

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | 7-(4-methoxyphenoxy)-4-methylheptan-3-one |

| Standard InChI | InChI=1S/C15H22O3/c1-4-15(16)12(2)6-5-11-18-14-9-7-13(17-3)8-10-14/h7-10,12H,4-6,11H2,1-3H3 |

| Standard InChI Key | CVAVAUHZFACPLY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C(C)CCCOC1=CC=C(C=C1)OC |

Introduction

7-(4-Methoxyphenoxy)-4-methylheptan-3-one, also known as (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, is a chiral organic compound that features a methoxyphenoxy group and a ketone functional group. This compound is primarily recognized as an intermediate in the synthesis of Stigmatellin A, a compound of interest in various biochemical studies due to its unique molecular structure and potential applications in drug development.

Synthesis of 7-(4-Methoxyphenoxy)-4-methylheptan-3-one

The synthesis of 7-(4-Methoxyphenoxy)-4-methylheptan-3-one typically involves multiple steps, including the formation of carbon-carbon bonds between aromatic systems using palladium-catalyzed cross-coupling methods. The detailed mechanisms and conditions for each step depend on the specific reagents and catalysts employed.

Synthesis Steps:

-

Starting Materials: The synthesis begins with appropriate starting materials that can be transformed into the desired compound through a series of chemical reactions.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are often used to form the necessary carbon-carbon bonds.

-

Functional Group Transformations: Various functional group transformations may be required to introduce the methoxyphenoxy and ketone groups.

Chemical Reactions and Applications

7-(4-Methoxyphenoxy)-4-methylheptan-3-one can undergo various chemical reactions due to its functional groups. Notable reactions include:

-

Nucleophilic Addition: The ketone group can undergo nucleophilic addition reactions.

-

Alkylation: The methoxyphenoxy group can participate in alkylation reactions under certain conditions.

The compound's unique structural features make it valuable in both academic research and industrial applications, particularly in drug design and development.

Biological Activity and Potential Applications

Research indicates that compounds with similar functional groups to 7-(4-Methoxyphenoxy)-4-methylheptan-3-one often mimic natural substrates, allowing them to modulate enzyme activity or receptor binding. This characteristic makes it a candidate for further studies in drug design, particularly in the development of compounds that can interact with specific biological targets.

| Potential Application | Description |

|---|---|

| Drug Design | Potential for modulating enzyme activity or receptor binding |

| Biochemical Studies | Intermediate in the synthesis of Stigmatellin A |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume